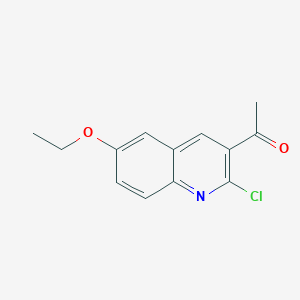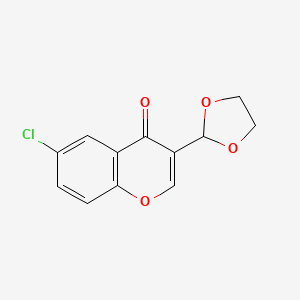
8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione est un composé chimique appartenant à la classe des dérivés de la purine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione implique généralement l'alkylation de la théophylline avec l'isopropylamine. La réaction est réalisée dans des conditions contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée. Le schéma réactionnel général est le suivant :
Matières premières : Théophylline et isopropylamine.
Conditions de réaction : La réaction est généralement conduite dans un solvant organique tel que l'éthanol ou le méthanol, sous reflux.
Purification : Le produit est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des méthodes plus évolutives telles que la synthèse en flux continu. Cela permet une production efficace de grandes quantités du composé tout en maintenant une qualité et une cohérence élevées.
Analyse Des Réactions Chimiques
Types de réactions
Le 8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénation en utilisant des halogènes comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications De Recherche Scientifique
Le 8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la purine.
Biologie : Étudié pour ses effets sur les processus cellulaires et les activités enzymatiques.
Médecine : Investigé pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes, entraînant des modifications des processus cellulaires. Par exemple, il peut inhiber les enzymes phosphodiestérases, entraînant une augmentation des niveaux d'AMP cyclique et des effets physiologiques subséquents.
Mécanisme D'action
The mechanism of action of 8-(Isopropylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Caféine : 1,3,7-Triméthylxanthine, un stimulant bien connu.
Théophylline : 1,3-Diméthylxanthine, utilisée dans le traitement des maladies respiratoires.
Théobromine : 3,7-Diméthylxanthine, trouvée dans le chocolat et connue pour ses effets stimulants légers.
Unicité
Le 8-(Isopropylamino)-1,3,7-triméthyl-3,7-dihydro-1H-purine-2,6-dione est unique en raison de sa substitution isopropylamino spécifique, qui confère des activités biologiques distinctes et des applications thérapeutiques potentielles par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
5458-79-7 |
|---|---|
Formule moléculaire |
C11H17N5O2 |
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-(propan-2-ylamino)purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)12-10-13-8-7(14(10)3)9(17)16(5)11(18)15(8)4/h6H,1-5H3,(H,12,13) |
Clé InChI |
PTOWXMHTSBVDEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



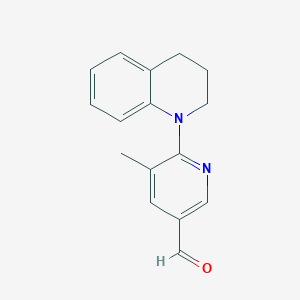





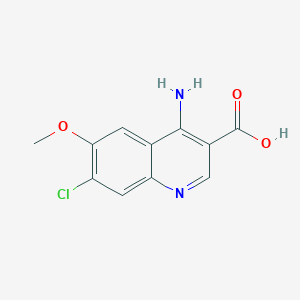


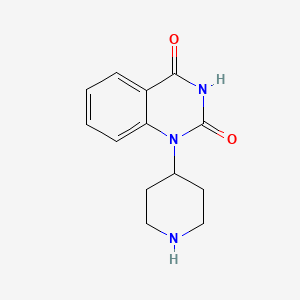
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
